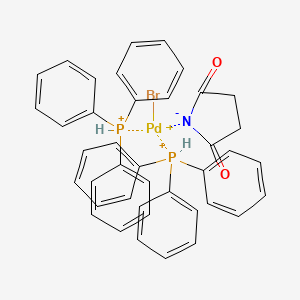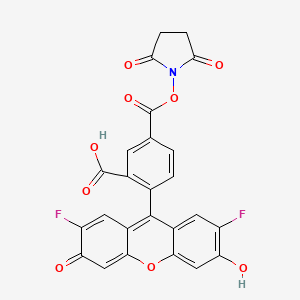
Bromobis(triphenylphosphine)(N-succinimide)palladium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II): is a palladium complex that has gained significant attention in the field of organometallic chemistry. This compound is known for its role as a catalyst in various carbon-carbon bond-forming reactions, making it a valuable tool in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) typically involves the reaction of palladium(II) acetate with triphenylphosphine and N-bromosuccinimide. The reaction is carried out in an organic solvent such as dichloromethane under inert atmosphere conditions to prevent oxidation. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with scale-up modifications to accommodate larger quantities. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions: trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) is involved in various types of reactions, including:
Oxidation: It can undergo oxidation reactions, although these are less common.
Reduction: The compound can participate in reduction reactions, often facilitated by other reagents.
Substitution: It is prominently used in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes boronic acids and bases such as potassium carbonate.
Stille Coupling: Involves organotin reagents and typically requires heating.
Heck Reaction: Uses alkenes and bases like triethylamine.
Major Products: The major products formed from these reactions are typically biaryl compounds, alkenes, and other complex organic molecules, depending on the specific reaction and substrates used.
Wissenschaftliche Forschungsanwendungen
trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in carbon-carbon bond-forming reactions, facilitating the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, aiding in drug discovery and development.
Medicine: It plays a role in the development of pharmaceuticals by enabling the synthesis of key intermediates.
Industry: The compound is utilized in the production of fine chemicals and materials, contributing to the development of new materials and technologies.
Wirkmechanismus
The mechanism of action of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) involves the coordination of the palladium center with the substrates, facilitating the formation of carbon-carbon bonds. The palladium complex undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the catalytic cycle in cross-coupling reactions. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
- Bis(triphenylphosphine)palladium(II) dichloride
- Tetrakis(triphenylphosphine)palladium(0)
- Dichlorobis(triphenylphosphine)palladium(II)
Uniqueness: trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in catalytic reactions. The presence of the N-succinimidyl group enhances its stability and catalytic efficiency compared to other palladium complexes.
Eigenschaften
Molekularformel |
C40H36BrNO2P2Pd+2 |
|---|---|
Molekulargewicht |
811.0 g/mol |
IUPAC-Name |
bromopalladium(1+);pyrrolidin-1-ide-2,5-dione;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.C4H5NO2.BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;6-3-1-2-4(7)5-3;;/h2*1-15H;1-2H2,(H,5,6,7);1H;/q;;;;+2 |
InChI-Schlüssel |
KYQYWUJRFOCJEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)[N-]C1=O.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13707205.png)
![2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13707206.png)

![(2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione](/img/structure/B13707237.png)

![(R)-9-Methyl-2-phenyl-3,9-dihydro-2H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B13707250.png)

![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13707260.png)


